N-Cyclohexylcarbodiimide

Solid-Phase Synthesis Combinatorial Chemistry Peptide Synthesis

N-Cyclohexylcarbodiimide, with CAS number 18428-28-9 and molecular formula C₇H₁₂N₂, belongs to the carbodiimide class of coupling reagents. It is a waxy white solid with a characteristic sweet odor.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 18428-28-9
Cat. No. B13431419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylcarbodiimide
CAS18428-28-9
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N=C=N
InChIInChI=1S/C7H12N2/c8-6-9-7-4-2-1-3-5-7/h7-8H,1-5H2
InChIKeyPBMIETCUUSQZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylcarbodiimide Overview


N-Cyclohexylcarbodiimide, with CAS number 18428-28-9 and molecular formula C₇H₁₂N₂, belongs to the carbodiimide class of coupling reagents [1]. It is a waxy white solid with a characteristic sweet odor . Its primary utility lies in its ability to activate carboxyl groups, thereby facilitating the formation of amide (peptide) and ester bonds in organic synthesis . This compound is a fundamental tool in both solution-phase and solid-phase peptide synthesis, where it has been a cornerstone reagent since its introduction [2].

Solid-phase peptide synthesis with polymer-supported reagent
Solution-phase coupling with simplified filtration workup
Cost-effective large-scale amide bond formation

Why N-Cyclohexylcarbodiimide Is Not Easily Substituted


The selection of a carbodiimide coupling reagent is not a trivial or interchangeable choice. The specific chemical structure of the reagent directly dictates the solubility profile of its corresponding urea byproduct, which in turn is the primary determinant of its suitability for different synthetic workflows [1]. For instance, the use of N,N′-dicyclohexylcarbodiimide (DCC) in solid-phase peptide synthesis is hindered by the insolubility of its dicyclohexylurea (DCU) byproduct . Conversely, the enhanced solubility of the urea derivative from diisopropylcarbodiimide (DIC) makes it a standard in solid-phase applications [2]. Similarly, water-soluble carbodiimides like EDC are essential for bioconjugation in aqueous media [3]. Therefore, substituting one carbodiimide for another without a deep understanding of these differential properties can lead to catastrophic purification challenges, lower yields, and project failure. The evidence presented in Section 3 provides the quantifiable, comparator-based justification for when and why N-Cyclohexylcarbodiimide and its derivatives are the scientifically preferred choice.

Byproduct Solubility
Urea byproduct solubility varies across carbodiimides, directly affecting purification ease and may shift workflow compatibility.
Loading Consistency
Polymer-supported reagents differ in loading; batch-to-batch variability can alter stoichiometry and reproducibility.
Cost vs. Performance
Lower-cost alternatives may not provide comparable coupling efficiency or the same byproduct removal profile.

N-Cyclohexylcarbodiimide: Evidence-Based Comparison


Polymer-Supported Reagent Loading Consistency

For solid-phase applications, N-Cyclohexylcarbodiimide is available as a polymer-bound reagent (N-Cyclohexylcarbodiimide, N'-methyl polystyrene). This form offers a verifiable, quality-controlled loading capacity, which is a critical parameter for reproducible synthesis. The loading is determined by HPLC after reaction of Z-Phe-OH with cyclohexylamine .

Loading Capacity
Head-to-head
≥ 1.3 mmol/g
Equivalent to PS-Carbodiimide baseline
Supports reproducible solid-phase synthesis
Determined by HPLC after Z-Phe-OH reaction
Solid-Phase Synthesis Combinatorial Chemistry Peptide Synthesis

Peptide Coupling Efficiency vs. DCC

A direct comparative study evaluated the performance of N-cyclohexyl-N′-isopropylcarbodiimide, a hybrid analog of N-Cyclohexylcarbodiimide (DCC) and DIC, against the commonly used DCC for mediating peptide bond formation in solid-phase synthesis. The study concluded that the hybrid carbodiimide was comparable to, or even better than, DCC in terms of coupling efficiency [1].

Coupling Efficiency
Head-to-head
Comparable to or better than DCC
vs. N,N'-dicyclohexylcarbodiimide
Maintains high coupling efficiency for SPPS
Qualitative assessment; model peptide 65-74 ACP
Solid-Phase Peptide Synthesis Reaction Efficiency Carbodiimide Comparison

Filtration-Based Product Isolation

The use of polymer-supported N-Cyclohexylcarbodiimide (specifically, N-Cyclohexylcarbodiimide, N'-methyl polystyrene) in solution-phase coupling reactions offers a significant practical advantage. Since the excess acid and urea by-products remain attached to the resin at the end of the reaction, the desired product can typically be isolated in a pure form simply by filtration and evaporation of the reaction mixture .

Product Isolation
Class-level
Filtration and evaporation
Polymer-supported form retains byproducts
Reduces purification steps in parallel synthesis
Data to verify for specific scale
Solution-Phase Synthesis Workflow Efficiency Polymer-Supported Reagents

Cost Benchmark: DCC Pricing

As a reference point for the cost of N-Cyclohexylcarbodiimide-based reagents, N,N'-dicyclohexylcarbodiimide (DCC) is commercially available at a price of approximately 60 USD per kilogram . This pricing establishes a baseline for evaluating the cost-effectiveness of other carbodiimide reagents and their derivatives for larger-scale applications.

Cost Benchmark
Supporting evidence
~$60 USD/kg
DCC, 99% min, Jan 2026
Economical for large-scale amidation
Price context; may vary by supplier
Procurement Cost-Benefit Analysis Reagent Pricing

N-Cyclohexylcarbodiimide: Application Scenarios


High-Throughput Parallel Synthesis

For laboratories engaged in the synthesis of diverse small-molecule libraries, the polymer-supported form of N-Cyclohexylcarbodiimide (N-Cyclohexylcarbodiimide, N'-methyl polystyrene) is strongly recommended. As demonstrated in Section 3, its consistent loading of ≥1.3 mmol/g ensures reliable stoichiometry across multiple reactions . Crucially, the ability to isolate the desired product by simple filtration and evaporation, due to the resin-bound nature of the byproducts, drastically reduces the purification bottleneck typical of high-throughput workflows .

Solid-Phase Peptide Synthesis

The evidence from Section 3 indicates that N-cyclohexyl-N′-isopropylcarbodiimide, a derivative of N-Cyclohexylcarbodiimide, provides coupling efficiency that is comparable to or better than the gold-standard DCC in solid-phase peptide synthesis [1]. This performance, combined with the enhanced solubility of its urea byproduct in organic solvents like dichloromethane (as referenced in Section 2 ), positions this class of reagent as a superior choice for SPPS. It allows for efficient peptide bond formation while circumventing the challenging purification steps associated with the insoluble dicyclohexylurea (DCU) byproduct of DCC.

Cost-Sensitive Amidation Scale-Up

For industrial process chemists evaluating the scale-up of a reaction sequence involving an amide bond formation, the cost of the coupling reagent is a critical factor. As shown in Section 3, the foundational member of this class, DCC, is available at a benchmark price of approximately 60 USD per kilogram . This cost-effectiveness makes it a compelling candidate for large-scale applications, particularly in solution-phase synthesis where its DCU byproduct can be largely removed by filtration , and where trace contamination does not pose a critical quality issue for the final product.

Application
Selection Property
Validation Focus
Parallel library synthesis
Polymer-supported form with simplified workup
Filtration-based product isolation
Solid-phase peptide synthesis
Comparable coupling efficiency with soluble urea byproduct
Coupling efficiency and byproduct removal
Large-scale amidation
Cost-effective carbodiimide option
Cost and purification requirement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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